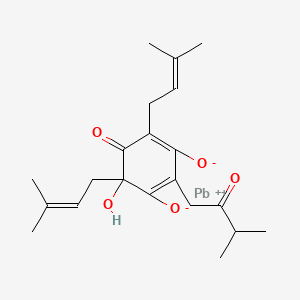![molecular formula C12H19ClN2O2 B13767803 [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride CAS No. 63884-74-2](/img/structure/B13767803.png)
[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride is a chemical compound with the molecular formula C12H19ClN2O2 It is known for its unique structure, which includes a dimethylcarbamoyloxy group attached to a methylphenyl ring, and a dimethylazanium chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride typically involves the reaction of 4-(dimethylcarbamoyloxy)-2-methylphenol with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(dimethylcarbamoyloxy)-2-methylphenol+dimethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interactions with biological molecules and its impact on cellular functions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Researchers are exploring its use in the development of new drugs and treatments for various diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials and chemical products.
Mécanisme D'action
The mechanism of action of [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride involves its interaction with specific molecular targets. The compound binds to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and pathways, resulting in various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium;iodide
- 4-(dimethylcarbamoyloxy)phenylacetic acid
Uniqueness
Compared to similar compounds, [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride is unique due to its specific structure and functional groups. This uniqueness allows it to participate in a distinct set of chemical reactions and exhibit specific biological activities that are not observed in other compounds.
Propriétés
Numéro CAS |
63884-74-2 |
|---|---|
Formule moléculaire |
C12H19ClN2O2 |
Poids moléculaire |
258.74 g/mol |
Nom IUPAC |
[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9-8-10(16-12(15)14(4)5)6-7-11(9)13(2)3;/h6-8H,1-5H3;1H |
Clé InChI |
AZUXNDIISFEPIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC(=O)N(C)C)[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)










![Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium](/img/structure/B13767784.png)
![2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)](/img/structure/B13767791.png)
